molecular formula C14H10FNO4 B572270 Methyl 2-fluoro-5-(4-nitrophenyl)benzoate CAS No. 1355248-03-1

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Cat. No.: B572270
CAS No.: 1355248-03-1
M. Wt: 275.235
InChI Key: XMGYKEZNKUHDRC-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is an organic compound with the molecular formula C14H10FNO4. It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a nitrophenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-5-(4-nitrophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-5-bromobenzoic acid is coupled with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is unique due to the specific positioning of the fluorine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of specialized pharmaceutical and material compounds .

Properties

IUPAC Name

methyl 2-fluoro-5-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGYKEZNKUHDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742806
Record name Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-03-1
Record name Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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